N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex aromatic structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Aromatic Substitutions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like thionyl chloride, methylating agents like methyl iodide, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)quinoline-4-carboxamide: Lacks the additional dimethylphenyl group, which may affect its biological activity and chemical properties.
2-(3,4-dimethylphenyl)quinoline-4-carboxamide: Lacks the chloro and methyl substitutions on the phenyl ring, potentially altering its reactivity and interactions.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups, along with the quinoline core, provides a distinct set of properties that can be exploited in various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C25H21ClN2O |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O/c1-15-8-10-18(12-17(15)3)24-14-21(20-6-4-5-7-23(20)28-24)25(29)27-19-11-9-16(2)22(26)13-19/h4-14H,1-3H3,(H,27,29) |
InChI Key |
RDWTWYMUXYKHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)C)Cl)C |
Origin of Product |
United States |
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